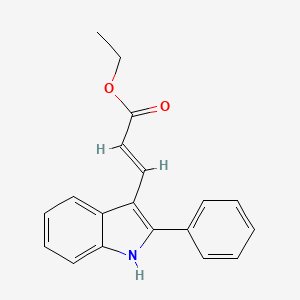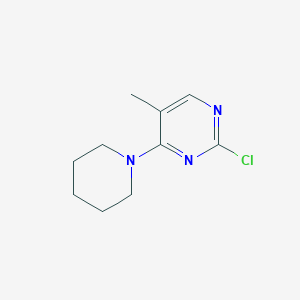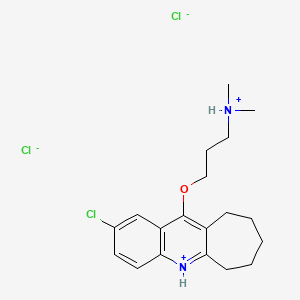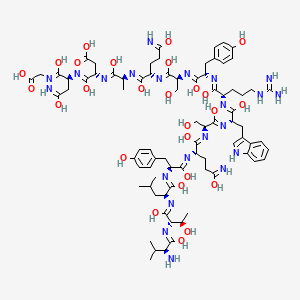
Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core substituted with a phenyl group and an acrylate ester, making it a potentially interesting molecule for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate typically involves the condensation of an indole derivative with an appropriate acrylate ester. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole core. This is followed by esterification with ethyl acrylate under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for such compounds often involve multi-step synthesis with optimization for yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Industry: In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action for Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The molecular pathways involved would vary based on the specific application and target.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C19H17NO2 |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2-phenyl-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H17NO2/c1-2-22-18(21)13-12-16-15-10-6-7-11-17(15)20-19(16)14-8-4-3-5-9-14/h3-13,20H,2H2,1H3/b13-12+ |
Clave InChI |
SNGZGQLRNGHEQX-OUKQBFOZSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)

![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)

![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)



